molecular formula C8H5FN2O B15202642 5-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde

5-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B15202642
M. Wt: 164.14 g/mol
InChI Key: TXFMYCSCZRXEBK-UHFFFAOYSA-N
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Description

5-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by the presence of a fluorine atom at the 5-position and an aldehyde group at the 3-position of the imidazo[1,2-a]pyridine ring. The imidazopyridine skeleton is known for its unique electronic and chemical properties, making it an attractive starting point for the synthesis of various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde can be achieved through several methods. One common approach involves the intramolecular nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines under basic conditions. The use of non-nucleophilic alcoholic solvents, such as tert-butanol, rather than methanol, can increase the yield by reducing competing intermolecular reactions .

Another method involves the multi-component Groebke–Blackburn–Bienaymé reaction, which utilizes an aldehyde, 2-aminopyridine, and an isocyanide. This reaction is well-documented in synthetic chemistry literature and is known for its versatility and robustness .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate for oxidation), reducing agents (e.g., sodium borohydride for reduction), and nucleophiles (e.g., amines for substitution reactions). The reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions include 5-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid (from oxidation), 5-Fluoroimidazo[1,2-a]pyridine-3-methanol (from reduction), and various substituted imidazopyridine derivatives (from substitution reactions) .

Mechanism of Action

The mechanism of action of 5-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique electronic and chemical properties enable it to bind to and modulate the activity of various enzymes and receptors. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde include other imidazopyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and biological activity, making it a valuable scaffold for the development of new therapeutic agents .

Properties

Molecular Formula

C8H5FN2O

Molecular Weight

164.14 g/mol

IUPAC Name

5-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C8H5FN2O/c9-7-2-1-3-8-10-4-6(5-12)11(7)8/h1-5H

InChI Key

TXFMYCSCZRXEBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C(=C1)F)C=O

Origin of Product

United States

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